Cas no 387-46-2 (2,6-Dihydroxybenzaldehyde)

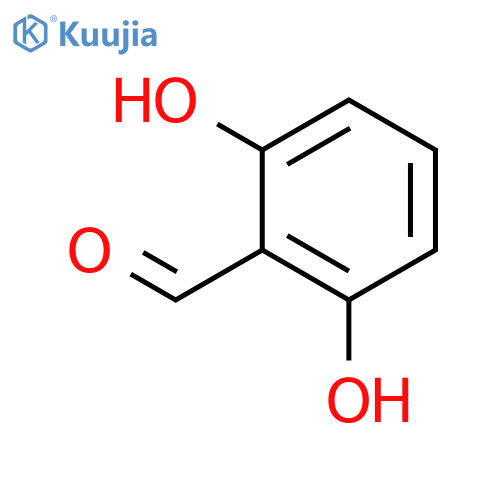

2,6-Dihydroxybenzaldehyde structure

商品名:2,6-Dihydroxybenzaldehyde

2,6-Dihydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,6-Dihydroxy benzaldehyde

- 2,5-DIFLUOROPHENYLHYDRAZINE HYDROCHLORIDE

- 2,6-bis(oxidanyl)benzaldehyde

- 2,6-Dihydroxy-benzaldehyd

- 2,6-dihydroxy-benzaldehyde

- 6-hydroxysalicylaldehyde

- Benzaldehyde,2,6-dihydroxy

- g-Resorcylaldehyde (7CI,8CI)

- Ranjal

- 2,6-Dihydroxybenzaldehyde

- resorcinol-formaldehyde

- Benzaldehyde, 2,6-dihydroxy-

- Benzaldehyde,2,6-dihydroxy-

- DGXAGETVRDOQFP-UHFFFAOYSA-N

- 1-Nitro-2(trifluoromethyl)benzene

- BCP16333

- FCH832997

- 5013AB

- AS04668

- SY013806

- AX8220378

- ST24038854

- A824267

- 387D46

- 387D462

- Q27121982

- FT-0659071

- Z1198175863

- CS-W001105

- EN300-861906

- 387-46-2

- AKOS006227711

- SCHEMBL311198

- F10457

- CHEMBL3274337

- DTXSID40437750

- K89FJ2AWV2

- MFCD08061915

- YSWG240

- UNII-K89FJ2AWV2

- DS-17274

- CHEBI:50206

- DTXCID20388574

- Benzaldehyde, 2,6-dihydroxy-; ?-Resorcylaldehyde (7CI,8CI); 2,6-Dihydroxybenzaldehyde; 6-Hydroxysalicylaldehyde; Ranjal

-

- MDL: MFCD08061915

- インチ: 1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H

- InChIKey: DGXAGETVRDOQFP-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C([H])=C(C=1C([H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 138.031694g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 138.031694g/mol

- 単一同位体質量: 138.031694g/mol

- 水素結合トポロジー分子極性表面積: 57.5Ų

- 重原子数: 10

- 複雑さ: 114

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.409

- ゆうかいてん: 154-155 ºC

- ふってん: 223 ºC

- フラッシュポイント: 103 ºC

- 屈折率: 1.674

- PSA: 57.53000

- LogP: 0.91030

- じょうきあつ: No data available

2,6-Dihydroxybenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- セキュリティの説明: H315 (100%) H318 (100%) H335 (100%)

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

2,6-Dihydroxybenzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2,6-Dihydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A181996-5g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 98% | 5g |

$17.0 | 2025-02-26 | |

| Ambeed | A181996-25g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 98% | 25g |

$74.0 | 2025-02-26 | |

| ChemScence | CS-W001105-10g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 99.75% | 10g |

$120.0 | 2022-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050929-25g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 98% | 25g |

¥649.00 | 2024-05-15 | |

| abcr | AB400398-1 g |

2,6-Dihydroxybenzaldehyde, 95%; . |

387-46-2 | 95% | 1g |

€93.80 | 2023-04-25 | |

| Chemenu | CM252650-5g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 95%+ | 5g |

$85 | 2022-06-11 | |

| eNovation Chemicals LLC | D711158-25g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 97% | 25g |

$300 | 2024-06-05 | |

| abcr | AB400398-10 g |

2,6-Dihydroxybenzaldehyde, 95%; . |

387-46-2 | 95% | 10g |

€220.50 | 2023-04-25 | |

| Enamine | EN300-861906-5.0g |

2,6-dihydroxybenzaldehyde |

387-46-2 | 95.0% | 5.0g |

$150.0 | 2025-03-21 | |

| TRC | D451015-5g |

2,6-Dihydroxybenzaldehyde |

387-46-2 | 5g |

$ 448.00 | 2023-09-07 |

2,6-Dihydroxybenzaldehyde サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:387-46-2)2,6-Dihydroxybenzaldehyde

注文番号:A824267

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:19

価格 ($):266.0

2,6-Dihydroxybenzaldehyde 関連文献

-

Xihua Huang,Jie Liu,Jianfei Sheng,Xianheng Song,Zhibo Du,Mingkang Li,Xuejing Zhang,Yong Zou Green Chem. 2018 20 804

-

Chathura S. Abeywickrama,Yi Pang New J. Chem. 2021 45 9102

-

K. C. Collins,J. E. Schlosburg,J. W. Lockner,P. T. Bremer,B. A. Ellis,K. D. Janda Chem. Commun. 2014 50 4079

-

4. CCXXI.—Experiments on the synthesis of anthocyanins. Part IIIAlexander Robertson,Robert Robinson J. Chem. Soc. 1927 1710

-

5. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analoguesBoulos Zacharie,Giorgio Attardo,Nancy Barriault,Christopher Penney J. Chem. Soc. Perkin Trans. 1 1997 2925

387-46-2 (2,6-Dihydroxybenzaldehyde) 関連製品

- 1194-98-5(2,5-Dihydroxybenzaldehyde)

- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)

- 95-01-2(2,4-Dihydroxybenzaldehyde)

- 15174-69-3(4-Hydroxy-3-methylbenzaldehyde)

- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

- 487-70-7(2,4,6-Trihydroxybenzaldehyde)

- 24677-78-9(2,3-Dihydroxybenzaldehyde)

- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)

- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)

- 6248-20-0(4-Formyl-2-methylresorcinol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:387-46-2)2,6-Dihydroxybenzaldehyde

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:387-46-2)2,6-Dihydroxybenzaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ